N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHTVMNJZHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with isoxazole derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may employ advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that combines a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group. It has garnered interest in medicinal chemistry for potential therapeutic applications, especially in oncology and infectious disease treatments.
Potential Applications
- Antimicrobial Agent this compound exhibits biological activities as an antimicrobial agent.
- Anticancer Agent this compound exhibits biological activities as an anticancer agent. Isoxazole derivatives of benzo[d]thiazole have shown anticancer activity against multiple cell lines. Additionally, 2-aminobenzothiazole derivatives have emerged as novel antineoplastic agents .
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Contains thiazole and isoxazole | Antitubercular activity |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole and amide groups | Anti-inflammatory properties |
| Isoxazole derivatives of benzo[d]thiazole | Isoxazole ring fused with benzothiazole | Anticancer activity against multiple cell lines |
This compound stands out due to its specific combination of structural elements that enhance its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other derivatives.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
- Molecular docking
- Enzyme inhibition assays
- Cell-based assays
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to specific protein receptors, influencing their activity .
Comparison with Similar Compounds
Core Structural Variations
The compound’s structural uniqueness lies in the 3-(benzo[d]thiazol-2-yl)phenyl backbone. Key comparisons with similar compounds include:
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activities of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a unique combination of structural elements:
- Benzo[d]thiazole moiety
- Isoxazole ring
- Carboxamide functional group
This specific arrangement enhances its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other derivatives.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of key regulatory proteins involved in cell survival and apoptosis:
| Compound | Effect on Bcl-2 | Effect on p21<sup>WAF-1</sup> |
|---|---|---|
| Isoxazole (3) | Decreased | Increased |
| Isoxazole (6) | No effect | Increased |
These findings suggest that the cytotoxic activity may involve a combination of apoptosis promotion and cell cycle arrest mechanisms .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It shows promising activity against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes or receptors, inhibiting their function and leading to cell death.
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Modulation of Gene Expression : It can affect the expression levels of genes related to apoptosis and cell cycle regulation.
- Interaction with Receptors : Molecular docking studies indicate that this compound can bind to certain protein receptors, influencing their activity and downstream signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- A study reported that isoxazole derivatives exhibited cytotoxicity against various cancer lines with IC50 values ranging from 86 to 755 μM. Specifically, one derivative showed a significant decrease in Bcl-2 expression while increasing p21<sup>WAF-1</sup> levels, indicating a mechanism involving apoptosis .
- Another investigation focused on the compound's potential as an antitubercular agent. The study highlighted the effectiveness of certain derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, emphasizing the need for novel therapeutic agents in combating resistant infections .
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Contains thiazole and isoxazole | Antitubercular activity |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole and amide groups | Anti-inflammatory properties |
| Isoxazole derivatives of benzo[d]thiazole | Isoxazole ring fused with benzothiazole | Anticancer activity against multiple cell lines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodology : Utilize a two-step approach: (1) Coupling of benzo[d]thiazole-2-amine with an isoxazole-5-carboxylic acid derivative via EDCI/HOBt-mediated amidation. (2) Cyclization under acidic conditions (e.g., POCl₃) to form the isoxazole ring. Optimize reaction time and temperature using TLC or HPLC monitoring .
- Key Considerations : Impurities from incomplete cyclization may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) by ¹H/¹³C NMR and LC-MS .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton integration (δ 7.2–8.5 ppm for benzothiazole and phenyl groups; δ 6.5–7.0 ppm for isoxazole protons).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~378.08).
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (tolerance <0.4%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
- Kinase Inhibition : Screen against CDK7 or other kinases implicated in oncology (IC₅₀ via fluorescence polarization) .
- Data Interpretation : Compare dose-response curves and statistical significance (p<0.05, ANOVA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Strategy :
- Substituent Variation : Modify the benzothiazole’s R-group (e.g., electron-withdrawing groups at para-position) to enhance binding affinity.
- Isoxazole Replacement : Test 1,2,4-oxadiazole or thiadiazole analogs for improved metabolic stability .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts.
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) across labs .
Q. What pharmacokinetic parameters should be prioritized for in vivo studies?
- Critical Metrics :
- Oral Bioavailability : Calculate polar surface area (PSA <140 Ų) and rotatable bonds (<10) to predict absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
Q. How can researchers address low aqueous solubility during formulation?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
